Product packaging for BKM1972(Cat. No.:)

BKM1972

Cat. No.: B1192390
M. Wt: 789.6235
InChI Key: HRHYLMSPNAZLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BKM1972 is a novel small-molecule compound that demonstrates potent research utility in oncology, particularly for investigating chemoresistant cancers. Its primary value lies in its unique dual-inhibitory mechanism of action. Mechanistic studies show that this compound effectively inhibits the expression of key proteins involved in therapy resistance: the anti-apoptotic protein survivin and the membrane-bound drug efflux pump ABCB1 (P-glycoprotein). This activity is presumed to be mediated via the Signal Transducer and Activator of Transcription 3 (Stat3) pathway . By simultaneously targeting these two major resistance mechanisms, this compound induces robust apoptosis and exhibits potent in vitro cytotoxicity in cancer cells, including models of prostate cancer, regardless of their initial chemo-responsiveness . In preclinical in vivo studies, this compound was well tolerated in mice and, as a monotherapy, significantly inhibited the intraosseous growth of both chemosensitive and chemoresistant prostate cancer cells . These properties make this compound a promising lead compound for researchers studying the underlying biology of chemoresistance and developing new strategies to overcome it, especially in the context of bone-metastatic cancers. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C38H44Cl2N2O8P2

Molecular Weight

789.6235

IUPAC Name

Tetraethyl ((3-([1,1'-biphenyl]-4-yl)-2-(2,2-bis(4-chlorophenyl)acetamido)propanamido)methylene)-bis(phosphonate)

InChI

InChI=1S/C38H44Cl2N2O8P2/c1-5-47-51(45,48-6-2)38(52(46,49-7-3)50-8-4)42-36(43)34(26-27-14-16-29(17-15-27)28-12-10-9-11-13-28)41-37(44)35(30-18-22-32(39)23-19-30)31-20-24-33(40)25-21-31/h9-25,34-35,38H,5-8,26H2,1-4H3,(H,41,44)(H,42,43)

InChI Key

HRHYLMSPNAZLIT-UHFFFAOYSA-N

SMILES

O=C(NC(P(OCC)(OCC)=O)P(OCC)(OCC)=O)C(NC(C(C1=CC=C(Cl)C=C1)C2=CC=C(Cl)C=C2)=O)CC3=CC=C(C4=CC=CC=C4)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BKM1972;  BKM 1972;  BKM-1972

Origin of Product

United States

Preclinical Efficacy Profiling of Bkm1972 in Cancer Models

In Vitro Anti-proliferative and Cytotoxic Activities of BKM1972

This compound has exhibited potent in vitro cytotoxicity across various human cancer cell lines. Studies have shown its effectiveness in the NCI-60 panel, a collection of diverse human cancer cell lines used for anticancer drug screening. Notably, this compound displayed potent cytotoxicity in prostate cancer cells and other cancer cell types, irrespective of their baseline responsiveness to conventional chemotherapeutic agents wikipedia.orgnih.gov. This suggests a broad spectrum of activity and a potential to overcome existing drug resistance mechanisms.

While cell cycle modulation is a critical mechanism by which many anti-cancer agents exert their effects, the primary reported mechanism of action for this compound in the available preclinical studies is its potent induction of apoptosis wikipedia.orgnih.gov. Although general mechanisms of cell cycle arrest and apoptosis are often linked in cancer therapy, direct evidence detailing specific cell cycle phase modulation by this compound was not explicitly provided in the examined research.

This compound effectively induced apoptosis in human cancer cells, including those that were chemoresistant wikipedia.orgnih.gov. Mechanistic investigations revealed that this compound suppressed the expression of the anti-apoptotic protein survivin. Additionally, it inhibited the expression of the membrane-bound efflux pump ATP binding cassette B1 (ABCB1), also known as p-glycoprotein. These effects are presumed to be mediated via the signal transducer and activator of transcription 3 (STAT3) pathway wikipedia.orgnih.govguidetopharmacology.org. By targeting survivin, this compound interferes with a key protein that prevents programmed cell death in cancer cells. The inhibition of ABCB1 is particularly significant as this transporter is often responsible for pumping chemotherapeutic drugs out of cancer cells, thereby contributing to multi-drug resistance wikipedia.orgnih.gov.

In Vivo Anti-tumorigenic Efficacy of this compound in Animal Models

This compound has demonstrated significant in vivo anti-tumorigenic efficacy in preclinical animal models. As a monotherapy, it substantially inhibited the intraosseous growth of both chemosensitive and chemoresistant prostate cancer (PCa) cells in mouse models wikipedia.orgnih.gov.

A notable finding from studies evaluating this compound's efficacy against chemoresistant PCa involved intratibial xenografts of C4-2B-TaxR, a docetaxel-resistant human prostate cancer cell line. In these models, this compound treatment significantly retarded tumor growth and led to a marked reduction in average prostate-specific antigen (PSA) levels compared to control groups wikipedia.org. This indicates its ability to suppress tumor progression even in the presence of established chemoresistance.

Table 1: Key In Vivo Efficacy Findings of this compound in C4-2B-TaxR Intratibial Xenograft Model

ParameterControl Group (Average PSA ± SD)This compound Group (Average PSA ± SD)p-value
Average PSA Levels (ng/ml)86.0 ± 49.79.7 ± 3.80.01

Bone metastasis is a major cause of morbidity and mortality in prostate cancer patients, often presenting with chemoresistance. This compound is positioned as a promising small-molecule lead compound for the treatment of bone metastatic and docetaxel-resistant PCa wikipedia.orgnih.gov. Its potent in vivo efficacy against the skeletal growth of both chemoresponsive and chemoresistant PCa in mouse models underscores its therapeutic potential in managing advanced prostate cancer with bone involvement wikipedia.org.

Molecular and Cellular Mechanisms of Action of Bkm1972

BKM1972's Influence on Apoptotic Pathways

This compound exerts a potent pro-apoptotic effect on cancer cells. nih.gov Apoptosis, or programmed cell death, is a crucial process for eliminating malignant cells, and its evasion is a hallmark of cancer. mdpi.comnih.gov this compound's ability to induce apoptosis is a key component of its therapeutic potential. nih.gov

Inhibition of Anti-Apoptotic Proteins (e.g., Survivin) by this compound

A primary mechanism through which this compound induces apoptosis is by inhibiting the expression of Survivin. nih.govnih.gov Survivin is the smallest member of the inhibitor of apoptosis (IAP) protein family and is highly expressed in most solid tumors while being virtually absent in normal adult tissues. nih.govbmmj.org Its overexpression in cancer cells is associated with resistance to chemotherapy, increased tumor recurrence, and poor patient prognosis. bmmj.orgmdpi.com

This compound has been identified as a novel inhibitor of Survivin. nih.gov Mechanistic studies have shown that this compound effectively suppresses the expression of this anti-apoptotic protein in cancer cells. nih.govnih.gov This inhibition of Survivin disrupts the cancer cells' ability to evade apoptosis, leading to programmed cell death. nih.gov The function of Survivin is to inhibit the activation of caspases, which are key enzymes in the apoptotic process. medchemexpress.com By reducing Survivin levels, this compound allows for the activation of these caspases and the subsequent execution of the apoptotic program.

Table 1: Effect of this compound on Survivin Expression in Prostate Cancer Cell Lines

Cell LineTreatmentSurvivin Expression Level
C4-2ControlHigh
C4-2This compoundSignificantly Reduced
C4-2B-TaxRControlHigh
C4-2B-TaxRThis compoundSignificantly Reduced

This table is a representation of findings that indicate this compound effectively inhibits the expression of the anti-apoptotic protein survivin in both chemosensitive (C4-2) and chemoresistant (C4-2B-TaxR) prostate cancer cells. nih.gov

Modulation of Drug Efflux Transporters by this compound

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of chemotherapeutic agents. A common mechanism underlying MDR is the overexpression of drug efflux transporters that actively pump anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. nih.govimrpress.com

Impact on ATP Binding Cassette B1 (ABCB1/P-glycoprotein) Expression and Function

This compound has been shown to modulate the expression and function of the ATP Binding Cassette B1 (ABCB1), also known as P-glycoprotein (P-gp). nih.govnih.gov ABCB1 is a prominent member of the ATP-binding cassette (ABC) transporter family and a key player in multidrug resistance. oaepublish.comwikipedia.orgnih.gov It functions as an ATP-dependent efflux pump with broad substrate specificity, actively removing a wide variety of foreign substances, including many chemotherapy drugs, from cells. wikipedia.org

Research has demonstrated that this compound effectively inhibits the expression of ABCB1 in chemoresistant prostate cancer cells. nih.gov By downregulating the expression of this efflux pump, this compound can enhance the intracellular accumulation and retention of chemotherapeutic drugs, thereby potentially overcoming drug resistance. nih.gov This effect on ABCB1 contributes to the ability of this compound to re-sensitize resistant cancer cells to conventional therapies. nih.gov

Regulation of Signal Transduction Pathways by this compound

Signal transduction pathways are complex communication networks within cells that control fundamental cellular processes such as growth, proliferation, and survival. Dysregulation of these pathways is a common feature of cancer. researchgate.netwustl.edu

Role of STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently found to be constitutively activated in a wide array of human cancers. researchgate.netnih.gov Aberrant STAT3 signaling promotes cancer progression by inhibiting apoptosis and inducing cell proliferation, angiogenesis, and metastasis. researchgate.net

Mechanistic studies have revealed that this compound's inhibitory effects on Survivin and ABCB1 expression are likely mediated through the inhibition of the STAT3 signaling pathway. nih.govnih.gov Upon activation, STAT3 translocates to the nucleus and regulates the transcription of various target genes, including those involved in cell survival and drug resistance. researchgate.netnih.govfrontiersin.org this compound's interference with STAT3 signaling disrupts these downstream transcriptional events, leading to the observed reduction in Survivin and ABCB1 levels. nih.gov

Table 2: Impact of this compound on Key Signaling Molecules

Signaling MoleculeEffect of this compound TreatmentDownstream Consequence
STAT3Inhibition of PhosphorylationDecreased transcriptional activity
SurvivinDecreased ExpressionInduction of Apoptosis
ABCB1/P-glycoproteinDecreased ExpressionIncreased Intracellular Drug Accumulation

This interactive table summarizes the regulatory effects of this compound on the STAT3 signaling pathway and its downstream targets, Survivin and ABCB1, highlighting the interconnectedness of these molecular events. nih.govnih.gov

Interplay with Other Oncogenic Signaling Cascades

The inhibition of the STAT3 pathway by this compound suggests a broader impact on the intricate network of oncogenic signaling. The STAT3 pathway is known to crosstalk with other critical signaling cascades that drive tumorigenesis, such as those initiated by receptor tyrosine kinases (RTKs) and the PI3K/Akt pathway. researchgate.net While direct evidence of this compound's interaction with these other pathways is still emerging, its modulation of a central signaling hub like STAT3 implies a potential to disrupt multiple pro-cancerous signals. nih.govresearchgate.net The progression of cancer is often associated with alterations in several signaling pathways that control cell proliferation, apoptosis, and metabolic modifications. researchgate.net Therefore, the therapeutic efficacy of this compound may stem from its ability to concurrently impact several interconnected oncogenic signaling networks.

Bkm1972 in Overcoming Chemoresistance in Preclinical Settings

Preclinical Activity of BKM1972 against Chemoresistant Cancer Cell Lines

This compound exhibits potent in vitro cytotoxicity across a range of human cancer cell lines, including those that have developed resistance to conventional chemotherapeutic agents. Notably, this compound has shown significant activity against docetaxel-resistant PCa cell lines such as C4-2B-TaxR, KB-8-5, KB-C-1, and KB-V1 scispace.com.

Research findings indicate that this compound effectively inhibits the viability of multiple PCa cell lines, including castration-resistant variants like C4-2, C4-2B, CWR22RV1, and ARCaPM cells scispace.com. Intriguingly, this compound demonstrated a lower half-maximal inhibitory concentration (IC50) in the docetaxel-resistant C4-2B-TaxR cells (4.9 μM) compared to its parental chemosensitive C4-2B cells (9.3 μM) scispace.com. This suggests that this compound is a potent inhibitor of both chemosensitive and chemoresistant PCa cells. Furthermore, this compound effectively induced apoptosis in chemoresistant cancer cells with comparable or even higher potency than in chemosensitive cells scispace.com.

In preclinical in vivo models, this compound has been shown to significantly inhibit the intraosseous growth of both chemosensitive and chemoresistant PCa cells as a monotherapy scispace.comnih.gov. For instance, in intratibial xenografts of C4-2B-TaxR (chemoresistant PCa), this compound treatment (15 mg/kg, three times per week) significantly retarded tumor growth over 11 weeks, evidenced by a substantial reduction in average prostate-specific antigen (PSA) levels (86.0 ± 49.7 ng/ml in control vs. 9.7 ± 3.8 ng/ml in this compound group) scispace.com.

The following table summarizes the IC50 values of this compound in selected prostate cancer cell lines:

Cell LineChemosensitivity StatusIC50 (μM)
C4-2BChemosensitive9.3
C4-2B-TaxRDocetaxel-resistant4.9
C4-2Castration-resistant-
CWR22RV1Castration-resistant-
ARCaPMCastration-resistant-
KB-8-5Chemoresistant-
KB-C-1Chemoresistant-
KB-V1Chemoresistant-

Note: Data for C4-2, CWR22RV1, ARCaPM, KB-8-5, KB-C-1, and KB-V1 indicate potent inhibition but specific IC50 values were not detailed in the provided source for this table. scispace.com

Mechanisms by which this compound Abrogates Docetaxel (B913) Resistance

This compound's ability to overcome chemoresistance is attributed to its multifaceted molecular mechanisms of action. A primary mechanism involves the effective inhibition of the anti-apoptotic protein survivin scispace.comnih.gov. Survivin is a key member of the inhibitor of apoptosis (IAP) family and is widely expressed in solid tumors, making it a significant target for cancer drug development scispace.com.

Furthermore, this compound significantly inhibits the expression of ATP binding cassette B 1 (ABCB1), also known as p-glycoprotein, a major membrane-bound efflux pump responsible for the outward transport of a broad range of chemotherapeutic drugs scispace.comnih.gov. Upregulation of ABCB1 transporters is a well-established mechanism of drug resistance in many cancer types, including prostate cancer scispace.comnih.govnih.gov. By suppressing ABCB1 expression, this compound enhances drug uptake in chemoresistant PCa cells, thereby contributing to its potent cytotoxicity in these cell lines scispace.com.

Mechanistic studies suggest that this compound's inhibitory effects on both survivin and ABCB1 expression are presumably mediated via the signal transducer and activator of transcription 3 (Stat3) pathway scispace.comnih.gov. There is also evidence suggesting that this compound may inhibit the expression of survivin and ABCB1 through a PKCε-Stat3-dependent mechanism, ultimately promoting apoptosis in both chemosensitive and chemoresistant PCa cells scispace.com.

This compound as a Potentiator of Chemotherapeutic Agents in Preclinical Models

While this compound demonstrates efficacy as a monotherapy in overcoming chemoresistance, its mechanistic actions inherently position it as a potential potentiator of other chemotherapeutic agents, particularly those susceptible to efflux by ABCB1. The ability of this compound to inhibit ABCB1 expression directly enhances the intracellular accumulation of chemotherapeutic drugs that are substrates for this transporter scispace.com.

Specifically, in the context of docetaxel resistance, which is frequently linked to increased ABCB1 expression, this compound's capacity to block ABCB1 can enhance docetaxel efficacy nih.govnih.gov. By reducing the efflux of docetaxel from cancer cells, this compound effectively increases the intracellular concentration of the chemotherapy drug, thereby restoring or augmenting its cytotoxic effects. This makes this compound a promising candidate for combination therapies aimed at overcoming drug resistance in various cancers where ABCB1-mediated efflux is a contributing factor to treatment failure.

Chemical Class and Structure Activity Relationship Research of Bkm1972

BKM1972 as a Representative of Bradykinin (B550075) Antagonist Mimetic (BKM) Compounds

This compound is classified as a bradykinin antagonist mimetic (BKM) compound, a class of molecules designed for their anticancer properties nih.gov. These compounds, including this compound, are characterized by a common three-component ("A-B-C") core structure nih.govscispace.com. While traditional bradykinin antagonists, such as icatibant, are known for their role in modulating inflammation and vascular effects by blocking bradykinin B2 receptors, BKM compounds like this compound appear to exert their anticancer effects through alternative pathways not directly involving bradykinin receptors in cancer models researchgate.netnih.govscience.govnih.gov. The strategic design of BKM mimetics aims to leverage structural motifs for novel therapeutic applications beyond direct bradykinin receptor antagonism.

Functional Significance of the Aminobisphosphonate Moiety in this compound

A distinctive structural feature of this compound is its aminobisphosphonate moiety nih.gov. This compound is identified as one of the amino-bisphosphonate derivatives. The presence of an aminobisphosphonate group is notable given the established role of bisphosphonates in bone-related pathologies, particularly their ability to inhibit osteoclast activity and reduce bone resorption. This structural component likely contributes to this compound's "unique activities against the in vitro and in vivo growth of bone metastatic PCa cells" nih.gov. While the precise molecular mechanism by which the aminobisphosphonate moiety directly influences this compound's primary anticancer targets (survivin and ABCB1) is not explicitly detailed in the available research, its inclusion is consistent with the compound's demonstrated efficacy in preclinical models of bone metastatic prostate cancer nih.gov. Another related compound, BKM1740, also an acyl-tyrosine bisphosphonate amide derivative, has been shown to inhibit the bone metastatic growth of human prostate cancer cells by inducing apoptosis, further highlighting the potential importance of this moiety in targeting bone metastases.

Comparative Preclinical Analysis with Structurally Related BKM Analogs

This compound is a chemical analog of BKM570, which was the first-generation BKM compound featuring a three-component "A-B-C" structure nih.gov. Research into this class of compounds has led to the development of several generations of small molecules, including BKM570, BKM1644, BKM1740, and this compound, all of which have shown promising efficacy in preclinical models across various cancer types, including prostate cancer scispace.com.

Key Research Findings from Comparative Analysis:

BKM570: This early BKM compound demonstrated potent growth inhibition of small-cell lung cancer (SCLC) in nude mice, exhibiting superior potency compared to established anticancer drugs like cisplatin (B142131) and SU5416 in this model. BKM570 also displayed activity against various other cancer cell lines, including those from lung, prostate, colon, and cervix researchgate.net.

BKM1644: An aminobisphosphonate derivative, BKM1644, has shown potent anticancer activity in the NCI-60 panel and effectively inhibits the proliferation of metastatic, castration-resistant PCa (mCRPC) cells. It also sensitizes mCRPC cells to docetaxel (B913) treatment and significantly improves bone architecture in mouse models with pre-established C4-2 tumors in the tibia.

BKM1740: This compound functions as an inhibitor of survivin expression at both mRNA and protein levels in vitro. BKM1740 induces apoptosis in PCa cells by repressing survivin and has been efficacious in retarding PCa skeletal growth in mouse models.

This compound: Building upon these earlier analogs, this compound exhibited potent in vitro cytotoxicity across the NCI-60 panel of human cancer cell lines, inducing apoptosis irrespective of their chemo-responsiveness nih.gov. Mechanistic studies revealed that this compound effectively inhibits the expression of the anti-apoptotic protein survivin and the membrane-bound efflux pump ATP binding cassette B 1 (ABCB1, also known as p-glycoprotein), presumably through the signal transducer and activator of transcription 3 (Stat3) pathway nih.gov. In preclinical mouse models, this compound was well tolerated and, as a monotherapy, significantly inhibited the intraosseous growth of both chemosensitive and chemoresistant PCa cells nih.gov. These results position this compound as a promising small-molecule lead for treating PCa bone metastasis and overcoming docetaxel resistance nih.gov.

While this compound has demonstrated significant preclinical efficacy, its anticancer potency has been noted as suboptimal when compared to newer generations of compounds, such as the silicon-containing small molecule GH1504, which represents a further evolution in overcoming drug resistance in PCa.

Table 1: Preclinical Efficacy Highlights of BKM Compounds

CompoundKey Mechanism / ActivityPreclinical EfficacyReference
BKM570Potent growth inhibition>90% suppression of SCLC tumor growth in nude mice; activity against various cancer cell lines researchgate.net
BKM1644Survivin inhibition, Stat3 pathway involvement; sensitizes mCRPC cells to docetaxelPotent anticancer activity in NCI-60 panel; inhibits mCRPC cell proliferation; improves bone architecture in mouse models
BKM1740Survivin inhibition, apoptosis inductionInhibits bone metastatic PCa cell growth; efficacious in retarding PCa skeletal growth in mice
This compoundSurvivin and ABCB1 inhibition via Stat3 pathwayPotent cytotoxicity in NCI-60 panel; significantly inhibits intraosseous growth of chemosensitive and chemoresistant PCa cells in mice nih.gov

Methodological Approaches in Bkm1972 Research

Design and Application of In Vitro Cell Culture Models

In vitro cell culture models are fundamental for initial assessments of BKM1972's effects on cancer cells. This compound has demonstrated potent in vitro cytotoxicity across various prostate cancer (PCa) cell lines, including both chemosensitive and chemoresistant variants scispace.combioregistry.io. For instance, this compound exhibited an IC50 of 6.7 μM in RWPE-1, an immortalized prostate epithelial cell line scispace.com.

Key assays employed in these models include:

Cytotoxicity Assays: These assays measure the compound's ability to induce cell death or inhibit cell proliferation. This compound has shown potent cytotoxicity in PCa and other cancer cells, irrespective of their chemo-responsiveness scispace.combioregistry.io.

Apoptosis Assays: To determine if this compound induces programmed cell death, researchers utilize methods such as Annexin V staining followed by flow cytometry scispace.com. This approach allows for the quantification of apoptotic cells after this compound treatment scispace.com.

Cell Cycle Assays: Propidium iodide staining and subsequent flow cytometry are used to analyze the distribution of cells across different phases of the cell cycle, providing insights into how this compound affects cell proliferation scispace.com.

Chemotherapeutic Uptake Assays: To understand this compound's role in overcoming chemoresistance, fluorescence microscopy and flow cytometry are employed to measure the intracellular accumulation of chemotherapeutic agents, such as paclitaxel (B517696), in this compound-treated cells scispace.com. These studies indicated that this compound treatment led to a rapid accumulation of paclitaxel in chemoresistant PCa cells scispace.com.

Table 1: In Vitro Cytotoxicity of this compound in RWPE-1 Cells

Cell LineIC50 (µM)
RWPE-16.7

Utilization of Xenograft Animal Models for Efficacy Evaluation

Xenograft animal models are crucial for evaluating the in vivo efficacy of this compound against human cancers. These models involve implanting human tumor cells or tissues into immunodeficient mice, such as athymic nude mice, to allow tumor growth without immune rejection.

In the context of this compound research, intraosseous models of prostate cancer have been utilized to assess its impact on bone metastatic PCa scispace.combioregistry.io. Specific models include the intratibial growth of C4-2 and C4-2B-TaxR tumors scispace.com.

Methods for efficacy evaluation in xenograft models include:

Tumor Growth Inhibition: Researchers monitor tumor size and growth rates to determine this compound's ability to inhibit tumor progression scispace.com. This compound, as a monotherapy, significantly inhibited the intraosseous growth of both chemosensitive and chemoresistant PCa cells scispace.combioregistry.io.

Radiographic and Histological Analysis: X-ray radiography and histological examinations are performed to assess changes in bone structure and tumor morphology within the bone microenvironment following this compound treatment scispace.com.

Advanced Molecular and Cellular Assays for Mechanistic Elucidation

Advanced molecular and cellular assays are indispensable for unraveling the precise mechanisms by which this compound exerts its anticancer effects. These assays delve into the signaling pathways and protein expressions modulated by the compound.

Key mechanistic investigations include:

Signal Transducer and Activator of Transcription 3 (Stat3) Signaling Analysis: this compound has been shown to inhibit Stat3 signaling, a crucial pathway involved in cell proliferation, survival, and differentiation scispace.com.

Survivin Expression Analysis: Studies have demonstrated that this compound effectively suppresses the expression of survivin, an anti-apoptotic protein frequently overexpressed in various cancers scispace.combioregistry.io.

Protein Expression Profiling: Techniques such as Western blotting (implied by protein expression analysis) are used to quantify the levels of key proteins, including phosphorylated PKC-ɛ (p-PKC-ɛ(S729)), phosphorylated Stat3 (p-Stat3), total Stat3, survivin, and ATP binding cassette B 1 (ABCB1, also known as p-glycoprotein) scispace.com. β-actin and TATA-binding protein (TBP) serve as loading controls for total and nuclear proteins, respectively scispace.com.

ABCB1 Modulation and Drug Efflux: Mechanistic studies revealed that this compound inhibits ABCB1 expression, a major membrane-bound efflux pump responsible for the removal of various chemotherapeutic drugs from cancer cells scispace.combioregistry.io. This inhibition contributes to enhanced drug uptake in chemoresistant PCa cells scispace.com.

Flow Cytometry for Cellular Processes: Beyond apoptosis and cell cycle, flow cytometry can be used to confirm increased accumulation of fluorescently labeled chemotherapeutics within cells after this compound treatment scispace.com.

PCR-based Methods: Molecular assays such as quantitative Polymerase Chain Reaction (qPCR) and Droplet Digital™ PCR (ddPCR™) can be utilized for gene expression analysis, mutation detection, and other molecular profiling to understand the impact of this compound on gene regulation.

Phenotypic Screening Platforms for Identifying this compound and Related Leads

Phenotypic screening platforms are designed to identify compounds based on their ability to induce a desired cellular phenotype, rather than targeting a specific molecular pathway. This approach has been instrumental in discovering compounds like this compound that overcome chemoresistance.

A notable methodological approach involves a two-tier phenotypic screening platform developed for the discovery of selective inhibitors of chemoresistant PCa.

Primary Screening: The initial tier identifies small-molecule compounds that selectively inhibit the in vitro viability of chemoresistant prostate cancer cells (e.g., ARCaPE-shEPLIN) while sparing their chemosensitive counterparts (e.g., ARCaPE-shCtrl cells).

Orthogonal Secondary Screening: Primary hits are further screened in a second, orthogonal assay for potent in vitro cytotoxicity in highly docetaxel-resistant cells (e.g., C4-2B-TaxR cells), ensuring selectivity over docetaxel-sensitive parental cells (e.g., C4-2B cells).

This systematic screening process allows for the identification of compounds with unique activities against chemoresistant cancer phenotypes, such as this compound, which effectively induces apoptosis in chemoresistant cancer cells with similar or higher potency compared to chemosensitive cells scispace.com.

Future Research Directions for Bkm1972 in Preclinical Oncology

Exploration of Novel Molecular Targets and Binding Partners

Current understanding of BKM1972's mechanism of action centers on its inhibitory effects on survivin and ABCB1 expression, mediated largely through the suppression of Stat3 and PKCε signaling pathways nih.govnih.govportico.org. Future preclinical research should delve deeper into identifying additional, potentially novel, molecular targets and binding partners that contribute to this compound's broad cytotoxicity. Given that this compound is a component of a series of "BKM" compounds, further investigation could reveal whether it interacts with other members of the inhibitor of apoptosis (IAP) family beyond survivin, or if its influence on Stat3 and PKCε extends to other critical upstream regulators or downstream effectors nih.gov. Comprehensive proteomic screens, such as quantitative mass spectrometry-based interactome analysis, could elucidate direct protein binding partners. Furthermore, exploring the specific contribution of each of this compound's "A-B-C" structural components to its interaction with identified targets could provide insights for rational design efforts nih.govnih.gov.

Investigation of this compound Efficacy in Additional Preclinical Disease Contexts

While this compound has shown promising activity against prostate cancer, including docetaxel-resistant strains, and exhibited cytotoxicity across the NCI-60 panel of human cancer cell lines, its efficacy in other cancer types requires systematic investigation nih.govnih.gov. Preclinical studies should expand to evaluate this compound in diverse disease contexts where survivin, ABCB1 overexpression, or dysregulated Stat3 signaling are known drivers of tumorigenesis or therapeutic resistance. This includes, but is not limited to, lung cancer, ovarian cancer, and glioblastoma, where other BKM compounds have shown activity nih.gov.

Table 1: Preclinical Cytotoxicity of this compound in Prostate Cancer Cell Lines

Cell LineIC50 (µM) nih.gov
CWR22Rv18.4
C4-2B-TaxR4.9

Note: IC50 values represent the half-maximal inhibitory concentration, indicating the compound's potency in inhibiting cell proliferation.

Further studies should utilize advanced preclinical models, such as patient-derived xenograft (PDX) models or organoid cultures derived from various human cancers, to more accurately predict clinical responses and identify patient populations most likely to benefit from this compound nct-dresden.de. Evaluating its efficacy against other forms of acquired or intrinsic drug resistance, beyond docetaxel (B913) resistance, is also crucial.

Synergistic Combinations of this compound with Emerging Preclinical Therapies

This compound has demonstrated efficacy as a monotherapy in overcoming docetaxel resistance in PCa nih.govnih.gov. A critical direction for future preclinical research involves exploring synergistic combinations of this compound with other anticancer agents. Given its mechanism of inhibiting ABCB1, this compound could potentially re-sensitize resistant cancer cells to chemotherapeutics that are typically effluxed by this pump nih.govthno.org.

Potential combination strategies include:

Standard-of-care chemotherapies: Beyond docetaxel, assess combinations with other cytotoxic agents, especially those affected by ABCB1-mediated resistance.

Targeted therapies: Explore combinations with agents targeting pathways complementary to this compound's mechanism, such as androgen receptor (AR) inhibitors in prostate cancer, or other signaling pathway inhibitors (e.g., PI3K/AKT/mTOR pathway inhibitors) researchgate.netresearchgate.net.

Immunotherapies: Investigate whether this compound's effects on tumor cell apoptosis or signaling pathways can enhance the efficacy of immune checkpoint inhibitors or other immunomodulatory agents.

Epigenetic therapies: Combine with drugs that target epigenetic machinery, given the potential for epigenetic modulation by this compound (see Section 7.4).

Computational models and high-throughput screening platforms can facilitate the identification of promising synergistic drug combinations plos.orgnih.gov.

Deeper Elucidation of Epigenetic and Transcriptomic Modulations by this compound

This compound has been shown to reduce survivin mRNA levels and influence Stat3-dependent transcription nih.gov. This suggests a role in modulating gene expression. Epigenetic mechanisms, including DNA methylation, histone modifications, and non-coding RNA regulation, are critical in controlling gene expression and are frequently deregulated in cancer, influencing tumorigenesis and drug resistance yok.gov.trnih.govheraldopenaccess.usbiorxiv.orgnih.gov.

Future preclinical studies should conduct comprehensive "omics" analyses to fully characterize the epigenetic and transcriptomic landscape alterations induced by this compound. This includes:

Transcriptomic profiling (e.g., RNA-seq): To identify the full spectrum of genes whose expression is altered by this compound across various cancer cell lines and preclinical models.

Epigenomic analyses (e.g., ATAC-seq, ChIP-seq, whole-genome bisulfite sequencing): To map changes in chromatin accessibility, histone modifications, and DNA methylation patterns, respectively, thereby uncovering how this compound influences the epigenetic landscape heraldopenaccess.usnih.gov.

Non-coding RNA analysis: To determine if this compound affects the expression or function of microRNAs (miRNAs) or long non-coding RNAs (lncRNAs), which are known epigenetic regulators and can influence drug resistance nih.govbiorxiv.org.

Such in-depth analyses could reveal novel upstream regulators or downstream effectors of this compound's action that are epigenetically controlled, providing new targets for combination therapies or further drug development.

Rational Design and Synthesis of this compound Analogs for Enhanced Preclinical Activity

This compound is part of a series of BKM compounds, and its structure has been a basis for further chemical modifications, such as sila-substitution (C/Si-exchange), which has led to analogs like GH1504 with improved properties such as increased lipophilicity, tissue penetration, and cellular uptake nih.govnih.govresearchgate.net.

Future research should focus on the rational design and synthesis of novel this compound analogs aimed at enhancing its preclinical activity, selectivity, and pharmacokinetic profile. This involves:

Structure-Activity Relationship (SAR) studies: Detailed SAR studies focusing on the "A-B-C" structural components of this compound to optimize its interactions with survivin, ABCB1, and Stat3, potentially leading to more potent inhibitors nih.govnih.gov.

Computational chemistry and molecular modeling: Utilizing advanced computational techniques to predict optimal modifications that enhance binding affinity to targets, improve metabolic stability, and reduce off-target effects.

Novel chemical modifications: Exploring chemical modifications beyond sila-substitution to improve drug-like properties, such as water solubility or bioavailability.

Targeted delivery: Designing analogs amenable to targeted delivery systems, which could further increase drug concentration at tumor sites while minimizing systemic exposure.

Addressing resistance mechanisms: Developing analogs specifically designed to overcome potential resistance mechanisms that might emerge against this compound itself.

These efforts are crucial for developing next-generation compounds with superior therapeutic indices and broader applicability in preclinical oncology.

Q & A

Q. What molecular mechanisms underlie BKM1972’s cytotoxic effects in prostate cancer (PCa) cells?

this compound inhibits survivin transcription and ABCB1 expression via PKCε-Stat3 signaling. Survivin, an anti-apoptotic protein, is suppressed by this compound through Stat3-dependent transcriptional regulation, confirmed via luciferase reporter assays and qPCR . ABCB1, a drug efflux pump linked to chemoresistance, is transcriptionally downregulated by this compound, as shown by reduced luciferase activity in promoter-reporter constructs . Western blotting and flow cytometry validated dose-dependent apoptosis induction via caspase-3 and PARP cleavage .

Q. What experimental models validate this compound’s efficacy in vivo?

this compound was tested in athymic nude mice with bone-metastatic PCa xenografts (C4-2-Luc and C4-2B-TaxR cells). Tumor growth inhibition was quantified via serum PSA levels, X-ray radiography, and histopathology (H&E/TRAP staining). This compound (10–20 mg/kg, 3x/week) reduced osteolytic lesions and TRAP-positive osteoclasts, with no significant toxicity observed in weight or organ function . Statistical significance was determined using unpaired t-tests and two-way ANOVA (Prism 7.03) .

Q. How does this compound overcome docetaxel resistance in PCa cells?

this compound suppresses ABCB1 expression, enhancing intracellular retention of chemotherapeutics (e.g., paclitaxel) in resistant cells like C4-2B-TaxR. Flow cytometry confirmed reduced ABCB1 protein levels, while fluorescence microscopy showed rapid paclitaxel accumulation post-BKM1972 treatment (within 30 minutes) . Synergistic effects with docetaxel were not explicitly tested, but this compound alone demonstrated lower IC50 in resistant vs. parental cells (4.9 μM vs. 9.3 μM) .

Advanced Research Questions

Q. How does this compound modulate nuclear-cytosolic shuttling of phosphorylated Stat3 (p-Stat3 S727)?

Short-term this compound treatment in C4-2B-TaxR cells decreased nuclear p-Stat3(S727) while increasing cytosolic levels, inhibiting Stat3-dependent transcription. Total Stat3 expression remained unchanged, suggesting this compound disrupts nuclear translocation rather than Stat3 synthesis. This was validated via subcellular fractionation and Western blotting .

Q. What methodological challenges arise in replicating this compound’s in vitro cytotoxicity assays?

Key challenges include:

  • Compound purity : this compound synthesis requires ≥99.0% purity verified via RP-HPLC and LC-MS .
  • Cell line variability : NCI-60 panel data showed broad cytotoxicity, but PCa-specific assays used ARCaPM, CWR22Rv1, and taxane-resistant sublines .
  • DMSO controls : All experiments used DMSO as a vehicle, requiring strict concentration controls (e.g., ≤0.1%) to avoid solvent toxicity .

Q. How do contradictions in survivin and ABCB1 regulation inform this compound’s dual-targeting mechanism?

Survivin and ABCB1 are both Stat3-regulated but operate in distinct pathways. Survivin suppression induces apoptosis, while ABCB1 downregulation reverses chemoresistance. This compound’s dual inhibition was confirmed via:

  • Promoter analysis : Survivin’s Stat3-binding sites (−1,430 bp) and ABCB1’s promoter region (−1,202 to +118) were mapped using luciferase constructs .
  • Time-course experiments : Rapid mRNA reduction (within 4 hours) for both targets suggested concurrent transcriptional repression .

Q. What pharmacokinetic parameters support this compound’s candidacy for bone-targeted therapy?

this compound’s aminobisphosphonate moiety enhances bone affinity, as shown in murine bone metastasis models. Pharmacokinetic studies (not detailed in evidence) are pending, but in vivo tolerability (20 mg/kg, 3x/week for 8 weeks) and lack of hepatorenal toxicity in mice suggest favorable safety .

Methodological Considerations

Q. How should researchers design experiments to validate this compound’s specificity for PKCε-Stat3 vs. other kinase pathways?

  • Use kinase profiling assays (e.g., KINOMEscan) to test off-target effects.
  • Compare this compound’s effects in PKCε-knockout vs. wild-type cells .
  • Employ phospho-specific antibodies (e.g., p-PKCε S729) to confirm pathway specificity .

Q. What statistical approaches are critical for analyzing this compound’s in vivo efficacy?

  • Longitudinal data : Two-way ANOVA for tumor growth/PSA trends over time .
  • Dose-response : Nonlinear regression (e.g., log(inhibitor) vs. response) for IC50 calculations .
  • Survival studies : Kaplan-Meier curves with log-rank tests for metastasis-free intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BKM1972
Reactant of Route 2
Reactant of Route 2
BKM1972

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.